molecular formula C18H22N2O3 B2650979 N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034247-92-0

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2650979
CAS No.: 2034247-92-0
M. Wt: 314.385
InChI Key: FXALHQXBLNRRIX-UHFFFAOYSA-N
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Description

Benzamide Derivatives in Medicinal Chemistry Research

Benzamide derivatives occupy a central role in modern drug discovery due to their structural versatility and broad pharmacological profiles. The benzamide core, characterized by a benzene ring linked to an amide functional group, serves as a foundational scaffold for designing molecules that interact with diverse biological targets. For instance, substituted benzamides have demonstrated efficacy as acetylcholinesterase (AChE) inhibitors, carbonic anhydrase (CA) inhibitors, and antimicrobial agents. The amide group’s hydrogen-bonding capability enhances binding affinity to enzyme active sites, while the aromatic ring facilitates π-π stacking interactions with hydrophobic protein pockets.

Benzoylpiperidine as a Privileged Structure in Drug Development

The benzoylpiperidine motif, which combines a benzamide group with a piperidine ring, exemplifies a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are defined as structural frameworks capable of yielding high-affinity ligands for multiple target families through targeted functionalization. Benzoylpiperidine’s dual functionality—the planar benzamide for target engagement and the piperidine ring for modulating solubility and conformational flexibility—makes it particularly versatile.

This scaffold’s utility is evident in its prevalence across therapeutic areas. For instance, derivatives of 4-(4-methoxypiperidin-1-yl)benzamide have been explored as serotonin receptor modulators and kinase inhibitors. The piperidine ring’s methoxy substitution further enhances metabolic stability, a critical factor in optimizing pharmacokinetic profiles. Comparative analyses of scaffold networks reveal that benzoylpiperidine derivatives exhibit enriched bioactivity in protein families such as G protein-coupled receptors (GPCRs) and nuclear hormone receptors (NHRs), mirroring the target-family privilege observed in biphenyl-tetrazole scaffolds.

Furanylmethyl Moieties in Bioactive Compounds

The furanylmethyl group, a furan ring attached to a methylene linker, is a pharmacophoric element that enhances ligand-receptor interactions through its electron-rich heteroaromatic system. Furan-containing compounds are renowned for their antimicrobial, anti-inflammatory, and anticancer properties. For example, nifuroxazide, a nitrofuran derivative, is a potent antibiotic that inhibits DNA synthesis in Gram-positive bacteria, while dantrolene, a furan-based muscle relaxant, modulates ryanodine receptor activity.

Incorporating furanylmethyl moieties into benzamide scaffolds introduces stereoelectronic effects that can alter binding kinetics. The furan ring’s oxygen atom participates in hydrogen bonding, while its conjugated π-system facilitates charge-transfer interactions. In the case of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide, the furanylmethyl group likely enhances solubility and bioavailability, as furan derivatives are known to improve membrane permeability compared to purely aromatic systems.

Historical Development and Evolution of Related Scaffolds

The strategic integration of benzamide, piperidine, and furan motifs reflects decades of scaffold optimization in medicinal chemistry. Early work on heterocyclic compounds focused on simple fused-ring systems like benzimidazoles, which were synthesized via condensation of o-phenylenediamine with carbonyl compounds. These studies laid the groundwork for understanding how heteroatom placement influences bioactivity.

The advent of green chemistry techniques, such as microwave-assisted synthesis, enabled efficient production of complex scaffolds like benzimidazole-quinoline hybrids. Concurrently, the concept of "metabolons"—enzyme complexes organized on synthetic scaffolds—emerged, demonstrating how spatial organization of catalytic domains enhances pathway efficiency. For benzamide derivatives, advancements in computational modeling and structure-activity relationship (SAR) studies have allowed precise tuning of substituents to optimize target engagement. Modern approaches now combine traditional heterocyclic chemistry with biomimetic scaffold design, as seen in DNA- and protein-based assembly systems that co-localize enzymes for cascade reactions.

Key Structural Features of this compound

Component Role in Bioactivity Example Analogues
Benzamide core Facilitates hydrogen bonding and π-π stacking with enzymatic active sites Amisulpride, Sulpiride
4-Methoxypiperidine Enhances metabolic stability and modulates receptor selectivity GPCR-targeting kinase inhibitors
Furanylmethyl Improves solubility and participates in charge-transfer interactions Nifuroxazide, Dantrolene

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXALHQXBLNRRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 4-methoxypiperidine intermediate: This involves the methoxylation of piperidine using methanol and a suitable catalyst.

    Coupling reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the 4-methoxypiperidine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxypiperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide serves as a building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Oxidation : Producing furanones.
  • Reduction : Yielding amines.
  • Substitution Reactions : Generating various substituted derivatives depending on the nucleophiles used.

Biology

The compound is investigated as a biochemical probe due to its ability to interact with specific molecular targets. The furan ring and methoxypiperidine moiety may modulate enzyme or receptor activity, potentially influencing biological pathways .

Medicine

This compound has shown promise in medicinal chemistry:

  • Therapeutic Potential : It is explored for anti-inflammatory and analgesic properties. Research indicates that similar compounds exhibit activity against various diseases, including cancer and neurological disorders.
  • Lead Compound Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting neurological pathways or cancerous growths .

Industry

The compound's unique properties facilitate its use in developing new materials and chemical processes. Its potential applications extend to drug delivery systems and as molecular probes in biochemical research.

Case Study 1: Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:

  • Binding affinity assessments with specific receptors.
  • Evaluation of enzymatic activity modulation.

Such studies provide insights into the mechanism of action and potential therapeutic applications of the compound.

Research has demonstrated that the synthesis of this compound typically involves several key steps, including:

  • Formation of the furan ring.
  • Introduction of the methoxypiperidine moiety.
  • Coupling with the benzamide group.

These steps are critical for ensuring the desired biological activity, which may include interactions with specific receptors or enzymes that are relevant to disease pathways.

Summary of Key Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; versatile in chemical reactions.
BiologyInvestigated as a biochemical probe; potential to modulate enzyme/receptor activity.
MedicineExplored for anti-inflammatory and analgesic effects; potential lead compound for pharmaceuticals targeting cancer and neurological disorders.
IndustryUsed in developing new materials; potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The furan ring and methoxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

Furan-2-ylmethyl vs.

4-Methoxypiperidin-1-yl vs. Piperazine/Other Heterocycles : Compared to piperazine-containing analogs like CJB 090 () or methylsulfonyl-piperazine derivatives (), the methoxy group in the target compound increases lipophilicity (logP) while maintaining hydrogen-bonding capacity via the ether oxygen .

Benzamide Core Modifications : Simpler benzamides, such as 4-bromo-N-(2-nitrophenyl)benzamide (), lack the heterocyclic substituents, resulting in reduced steric bulk and altered pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

Compound Key Substituents Yield logP (Predicted) Potential Activity
Target Compound Furan-2-ylmethyl, 4-methoxypiperidine N/A ~3.2 CNS modulation, biofilm inhibition
2d () Furan-2-ylmethyl, 7-methoxy 81% ~2.8 Benzodiazepine analog
CJB 090 () Pyridinyl, piperazine N/A ~2.5 D3 receptor selectivity
Compound 18 () Furan-2-ylmethyl, methylsulfonyl N/A ~3.5 Bacterial growth inhibition
4MNB () Bromo, nitro N/A ~2.1 Structural analog
  • Bioactivity : While direct data for the target compound is unavailable, structural analogs in and suggest activity in receptor modulation (D3 selectivity) and anti-biofilm applications, respectively .

Receptor Binding and Selectivity

  • Dopamine Receptor Comparison : CJB 090 () binds D3 receptors via its piperazine and pyridinyl groups. The target compound’s methoxypiperidine may confer distinct selectivity due to altered steric and electronic profiles .
  • Enzyme Inhibition : Compounds with furan-2-ylmethyl groups (e.g., ) inhibit bacterial biofilms, implying the target compound could share similar mechanisms via hydrophobic interactions .

Biological Activity

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound's structure features a furan moiety, a piperidine ring, and a methoxy group, which may influence its biological properties.

The biological activity of benzamide derivatives often involves interactions with various biological targets, including enzymes and receptors. Compounds similar to this compound have been studied for their potential as:

  • Anticancer Agents : Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines by inhibiting tumor growth and inducing apoptosis.
  • Antidepressants : Some compounds in this class have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : There is evidence that certain benzamide derivatives possess antibacterial and antifungal properties.

Case Studies

  • Antitumor Activity : A study on related benzamide compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Neuropharmacological Effects : Research has indicated that piperidine-containing compounds can enhance cognitive functions and exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.
  • Herbicidal Properties : Preliminary studies on furan-containing compounds have shown moderate herbicidal activity, indicating that structural modifications can lead to desirable agrochemical properties.

Data Table

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeTarget/MechanismReference
N-(furan-2-ylmethyl)-benzamideAntitumorApoptosis induction[Study 1]
4-(4-methoxypiperidin-1-yl)benzamideAntidepressantSerotonin reuptake inhibition[Study 2]
N-(furan-2-ylmethyl)-piperidineAntimicrobialCell wall synthesis inhibition[Study 3]

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide?

Answer: The synthesis typically involves a two-step process:

Alkylation : React 4-methoxypiperidine with a furan-2-ylmethyl halide or aldehyde under reductive conditions (e.g., NaBH(OAc)₃) to form the N-alkylated intermediate .

Benzoylation : Treat the intermediate with 4-(4-methoxypiperidin-1-yl)benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to yield the final compound .
Purification : Use silica gel column chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Purity is confirmed by TLC (Rf ~0.4–0.6) and ≥95% HPLC purity .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Analyze in DMSO-d₆ or CDCl₃ to confirm substituent positions. Key signals include:
    • Furan protons (δ 6.2–7.4 ppm, multiplet) .
    • Piperidine methoxy group (singlet at δ ~3.3 ppm) .
    • Benzamide carbonyl (δ ~167 ppm in 13C NMR) .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ at m/z 369.18) .
  • HPLC : Use a C18 column (UV detection at 254 nm) to assess purity .

Q. How can researchers evaluate the biological activity of this compound?

Answer:

  • In vitro assays : Screen against disease-relevant targets (e.g., Trypanosoma brucei for antiparasitic activity) at concentrations of 1–50 µM. Use ATP-based viability assays (CellTiter-Glo) and IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., Z-LY-AMC for caspase-3) .
  • Cytotoxicity : Validate selectivity via parallel testing in mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Solvent selection : Replace DCM with THF to enhance benzoylation efficiency (yield increases from ~50% to >75%) .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation) .
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

Answer:

  • Analog synthesis : Modify the furan (e.g., thiophene substitution) or piperidine methoxy group (e.g., ethoxy, hydroxyl) to assess activity changes .
  • Computational docking : Perform molecular dynamics simulations (AutoDock Vina) to predict binding modes with targets like TRPM8 ion channels .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) using Schrödinger’s Phase .

Q. How should researchers resolve contradictions in spectral data?

Answer:

  • Dynamic NMR : Analyze variable-temperature 1H NMR to distinguish conformational isomers (e.g., piperidine chair-flipping) .
  • 2D experiments : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., furan vs. benzamide signals) .
  • Stereochemical analysis : Compare experimental optical rotation ([α]D) with computational predictions (Gaussian 16) for chiral centers .

Q. What methods validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced protein stabilization (e.g., TRPM8) via western blot .
  • SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
  • Knockdown/rescue : Use siRNA to confirm target dependency in phenotypic assays (e.g., apoptosis inhibition) .

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